Product packaging for 3-(1,1-Difluoroethyl)benzaldehyde(Cat. No.:CAS No. 1032527-37-9)

3-(1,1-Difluoroethyl)benzaldehyde

Cat. No.: B2625651
CAS No.: 1032527-37-9
M. Wt: 170.159
InChI Key: RSGLRSKNDBBXKP-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)benzaldehyde is a fluorinated benzaldehyde derivative with the molecular formula C9H8F2O and a molecular weight of 170.1560 g/mol . Its structure features a benzaldehyde core substituted at the meta position with a 1,1-difluoroethyl group, a configuration that can be represented by the SMILES string CC(C1=CC=CC(=C1)C=O)(F)F . This compound is provided for chemical synthesis and research applications and is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal application. As a specialty aromatic aldehyde, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The difluoroethyl group is a key functional motif that can influence the electronic properties and metabolic stability of molecules, making it a valuable synthetic target. It can function as a precursor in the synthesis of complex aza-heterocyclic scaffolds, which are privileged structures in pharmaceutical development due to their wide range of potential therapeutic applications . Furthermore, derivatives of benzaldehyde are commonly employed in multicomponent reactions (MCRs), which are convergent and atom-efficient strategies to construct complex molecules . Researchers can utilize this compound to develop novel synthetic methodologies, such as those involving difluorocarbene chemistry, which has significant applications in organic synthesis, drug development, and advanced material science . CAS Number: 1032527-37-9 MDL Number: MFCD20527725 Purity: Available in various pack sizes and purities. Please contact us for specific certificate of analysis details.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O B2625651 3-(1,1-Difluoroethyl)benzaldehyde CAS No. 1032527-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,1-difluoroethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGLRSKNDBBXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032527-37-9
Record name 3-(1,1-difluoroethyl)benzaldehyde
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Reactivity Profiles and Derivatization Pathways of 3 1,1 Difluoroethyl Benzaldehyde

Chemical Transformations Involving the Aldehyde Functionality

The aldehyde group is the primary site for a host of chemical transformations. Its reactivity is significantly influenced by the 1,1-difluoroethyl group at the meta-position. This group exerts a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring and, consequently, from the carbonyl carbon. This electronic pull renders the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde (B42025). libretexts.org

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is the most fundamental reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. The enhanced electrophilicity of the carbonyl carbon in 3-(1,1-difluoroethyl)benzaldehyde facilitates these additions.

A variety of nucleophiles can be employed, leading to a diverse array of products. Common examples include organometallic reagents like Grignard (R-MgBr) and organolithium (R-Li) compounds for carbon-carbon bond formation, and hydride reagents like sodium borohydride (B1222165) (NaBH₄) for reduction to the corresponding alcohol. While specific documented examples for this compound are not prevalent in readily available literature, its activated nature suggests it would be a highly effective substrate for these transformations.

Table 1: Plausible Nucleophilic Addition Reactions This table presents illustrative examples of expected reactions based on established chemical principles.

Reaction TypeReagentProduct TypeNotes
ReductionSodium Borohydride (NaBH₄)Primary AlcoholA standard, mild method to produce [3-(1,1-Difluoroethyl)phenyl]methanol.
Grignard ReactionAlkyl/Aryl Magnesium Halide (R-MgX)Secondary AlcoholForms a new C-C bond, yielding a substituted benzylic alcohol.
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)AlkeneConverts the C=O bond to a C=C bond, producing a substituted styrene.
Cyanohydrin FormationHydrogen Cyanide (HCN) or a cyanide saltCyanohydrinAdds a nitrile and a hydroxyl group to the former carbonyl carbon.

Condensation and Cyclization Reactions to Form Heterocyclic Scaffolds

The enhanced reactivity of the aldehyde group makes this compound a valuable component in multicomponent condensation reactions used to construct complex heterocyclic structures. These reactions are foundational in medicinal chemistry for generating libraries of pharmacologically active compounds.

One prominent example is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. beilstein-journals.orgunair.ac.id Using this compound in this reaction is expected to produce dihydropyrimidinones (DHPMs) or dihydropyrimidinethiones, which are known for a wide range of biological activities. nih.govnih.govresearchgate.net The reaction is typically acid-catalyzed and proceeds through an iminium intermediate formed from the aldehyde and urea. unair.ac.idresearchgate.net

Another important cyclization is the Friedländer synthesis , which produces quinoline (B57606) derivatives. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or ester). wikipedia.orgnih.govorganic-chemistry.org While the classic Friedländer synthesis uses a 2-amino-substituted benzaldehyde, variations exist where the aldehyde component (such as this compound) reacts with a 2-aminoaryl ketone to build the quinoline core. researchgate.net Given the aldehyde's activation, it should readily condense with the enol or enamine of the ketone partner. organic-chemistry.org

Table 2: Analogous Condensation Reactions for Heterocycle Synthesis This table shows examples from related electron-deficient aldehydes, illustrating the potential of this compound in similar transformations.

Reaction NameReactants (Analogous Aldehyde)Heterocyclic ProductReference
Biginelli Reactionp-Nitrobenzaldehyde, N-Methylurea, PhenylacetaldehydeDihydropyrimidinone beilstein-journals.org
Knoevenagel Condensation4-Fluorobenzaldehyde, β-Ketonitriles, Cyclic Aminesα-Arylidenenitriles mdpi.com
Friedländer Annulation2-Aminoaryl ketones, Carbonyl compoundsPolysubstituted Quinolines nih.gov

Strategies for Derivatization of the Aldehyde Group in the Presence of the Fluorinated Moiety

The 1,1-difluoroethyl group is chemically robust and generally non-reactive under the conditions used for most common aldehyde derivatizations. This stability is advantageous, as it allows for selective modification of the aldehyde group without interference.

A key strategy for multi-step syntheses involves the use of protecting groups . The aldehyde can be selectively protected, typically as a cyclic acetal (B89532) by reacting it with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. researchgate.netpressbooks.pub This acetal is stable to a wide range of non-acidic reagents, including the strong nucleophiles and bases often used in organic synthesis. libretexts.orgpearson.com Once the desired transformations on other parts of the molecule are complete, the aldehyde can be regenerated by simple acid-catalyzed hydrolysis. pressbooks.pub

Furthermore, the aldehyde functionality can be used as a handle for fluorogenic derivatization in analytical applications. Aromatic aldehydes can serve as selective co-reagents for the derivatization of other compounds, such as α-dicarbonyls, to yield highly fluorescent imidazole (B134444) derivatives for sensitive detection. nih.govdaneshyari.com

Reactions Involving the 1,1-Difluoroethyl Group

While the aldehyde group is the more reactive handle, the 1,1-difluoroethyl group also has a distinct chemical profile that can be exploited.

Selective Defluorination and Isosteric Conversions

The gem-difluoroalkyl motif is of great interest in medicinal chemistry, where it often serves as a bioisostere—a substituent that mimics the steric and electronic properties of another group to enhance a drug's metabolic stability or potency. tandfonline.cominformahealthcare.com The 1,1-difluoroethyl group is frequently used as a metabolically stable isostere for a methoxy (B1213986) group (-OCH₃). nih.gov This is because it can mimic some of the electronic features and conformational preferences of the methoxy group while being resistant to the metabolic oxidation that can occur at a methoxy ether. nih.govnih.gov

While direct, selective defluorination of a 1,1-difluoroethyl group on an aromatic ring is challenging, related transformations have been developed. For instance, photocatalytic methods have been used for decarboxylative/defluorinative reactions on related structures to produce functionalized gem-difluoroalkenes. acs.org In other systems, palladium-catalyzed C-H functionalization followed by β-fluoride elimination has been used to generate gem-difluoro olefins from fluorinated precursors, highlighting a potential reactivity pathway of the C-F bonds under specific catalytic conditions. nih.govresearchgate.net

Investigation of Conformationally-Induced Remote Substitutions

The influence of a substituent on the reactivity at distant positions on the aromatic ring is governed by both electronic and conformational factors. Electronically, the 1,1-difluoroethyl group is strongly deactivating due to its inductive effect (-I), pulling electron density from the ring and making electrophilic aromatic substitution slower. libretexts.org As with other deactivating groups (that are not halogens), it directs incoming electrophiles to the meta position. wikipedia.org

Exploration of Reaction Mechanisms and Intermediates

The reactivity of this compound is largely dictated by the interplay between the aldehyde functionality and the difluoroethyl substituent on the aromatic ring. Mechanistic studies, while not extensively reported for this specific molecule, can be inferred from research on analogous aromatic aldehydes and fluoroalkyl compounds. Such investigations are vital for optimizing reaction conditions and predicting product outcomes.

Studies on Radical Intermediates in Fluorination Reactions

The transformation of the aldehyde group in this compound into an acyl fluoride (B91410) represents a key derivatization pathway. This conversion can often proceed through radical intermediates, particularly under photochemical conditions.

In a general context, the catalyst-free photochemical fluorination of aromatic aldehydes using electrophilic N-F reagents like Selectfluor can be envisioned for this compound. The proposed mechanism initiates with the photoexcitation of the benzaldehyde derivative. The excited triplet state of the carbonyl compound is then thought to undergo a fluorine atom transfer from the N-F reagent. This process would generate a key intermediate, the Selectfluor radical dication, and an α-fluoroalkoxyl radical derived from the starting aldehyde.

For benzaldehydes, a subsequent hydrogen atom transfer (HAT) from the substrate to the highly reactive Selectfluor radical dication is proposed to occur. researchgate.net This HAT step would lead to the formation of the corresponding benzoyl radical. This radical intermediate is then trapped by another molecule of the fluorinating agent to yield the final benzoyl fluoride product and regenerate the radical chain carrier.

Table 1: Plausible Radical Intermediates in the Fluorination of this compound

Intermediate NameStructureRole in Mechanism
3-(1,1-Difluoroethyl)benzoyl RadicalKey intermediate formed after hydrogen atom abstraction from the aldehyde.
Selectfluor Radical Dication[TEDA]²⁺•Radical chain carrier and hydrogen atom abstractor.
α-Fluoro-α-(3-(1,1-difluoroethyl)phenyl)methoxyl RadicalInitial radical formed upon fluorine atom transfer to the excited aldehyde.

This table presents hypothetical intermediates based on established mechanisms for similar compounds.

The presence of the 1,1-difluoroethyl group is not expected to fundamentally alter this radical pathway at the aldehyde, although it may influence the electronic properties of the aromatic ring and the stability of the radical intermediates, potentially affecting reaction rates and yields.

Deuterium-Quenching Experiments for Mechanistic Elucidation

Deuterium-quenching experiments are a powerful tool for probing reaction mechanisms, particularly those involving radical intermediates and hydrogen atom transfer steps. By replacing a specific hydrogen atom with deuterium (B1214612), one can observe a kinetic isotope effect (KIE), where the rate of a reaction is slowed due to the greater strength of the C-D bond compared to the C-H bond.

In the context of the reactivity of this compound, a deuterium-quenching experiment would involve the synthesis of its deuterated analogue, this compound-d1, where the aldehydic hydrogen is replaced by deuterium.

Table 2: Example of a Deuterium-Quenching Experiment Design

ReactantProposed ReactionExpected Observation for Radical MechanismMechanistic Insight
This compoundRadical-mediated H-atom abstraction from the formyl group.Faster reaction rate.Confirms C-H bond cleavage is rate-determining.
This compound-d1Radical-mediated D-atom abstraction from the formyl-d1 group.Slower reaction rate (primary KIE).Provides evidence for the involvement of the formyl C-H/C-D bond in the rate-limiting step.

This table illustrates the principles of a deuterium-quenching experiment as it would be applied to study the reactions of the title compound.

For instance, in a radical-mediated reaction where the abstraction of the aldehydic hydrogen is the rate-determining step, a significant primary KIE would be expected. Studies on the reaction of other aromatic aldehydes with radical species like the nitrate (B79036) radical (NO₃) have demonstrated this principle. The rate coefficient for the reaction of the NO₃ radical with deuterated benzaldehyde (benzaldehyde-d1) was found to be approximately half that of the non-deuterated benzaldehyde, consistent with a primary KIE and indicating that the abstraction of the aldehydic hydrogen is the rate-limiting step. nih.govresearchgate.net

Similarly, in the photochemical fluorination discussed previously, if the hydrogen atom transfer from the aldehyde is rate-limiting, a slower reaction rate for this compound-d1 compared to its non-deuterated counterpart would be observed. This would provide strong evidence for the proposed HAT mechanism involving a benzoyl radical intermediate.

Furthermore, deuterium labeling can be used to trace the path of atoms throughout a reaction. For example, in formyl-selective deuteration reactions using D₂O as the deuterium source, a thiol catalyst can undergo H/D exchange with D₂O to form a deuterated thiol. nih.gov This deuterated thiol can then act as a deuterium atom donor to a formyl radical generated from the aldehyde, leading to the incorporation of deuterium at the formyl position. nih.gov Such experiments are invaluable for confirming the specific pathways of hydrogen (or deuterium) transfer in complex reaction mechanisms.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 1,1 Difluoroethyl Benzaldehyde and Its Derivatives

X-ray Diffraction Studies for Solid-State Structural Confirmation

While NMR provides detailed structural information in solution, X-ray diffraction analysis of single crystals offers an exact picture of the molecule's structure in the solid state. This technique determines the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule.

For 3-(1,1-Difluoroethyl)benzaldehyde or its crystalline derivatives, a single-crystal X-ray diffraction study would provide definitive confirmation of its covalent structure. nih.gov It would also reveal the preferred conformation adopted in the crystal lattice and provide insights into intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds or π-π stacking, which govern the crystal packing. Comparing the solid-state conformation with the solution-state conformation determined by NMR can reveal the influence of packing forces versus solvation effects on the molecular structure.

ParameterExpected ValueSignificance
C-F Bond Length~1.35 - 1.40 ÅConfirms the presence and nature of the C-F bonds.
C-C(F₂) Bond Length~1.50 - 1.55 ÅProvides data on the bond between the aromatic ring and the side chain.
C=O Bond Length~1.20 - 1.23 ÅTypical for an aromatic aldehyde carbonyl group.
C-C-C=O Torsion AngleVariesDefines the orientation of the aldehyde group relative to the ring.
C2-C3-C(F₂)-C(CH₃) Torsion AngleVariesDefines the orientation of the difluoroethyl group relative to the ring.

Note: These are generalized expected values based on known structures of similar molecules.

Insights from In Situ Infrared Spectroscopy for Reaction Monitoring

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool used to monitor chemical reactions in real-time. nih.gov By inserting a probe directly into the reaction vessel, spectra can be collected continuously, allowing for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. nih.gov

For reactions involving this compound, such as its oxidation to the corresponding benzoic acid or its reduction to a benzyl (B1604629) alcohol, in situ IR spectroscopy would be invaluable. The strong carbonyl (C=O) stretching vibration of the aldehyde group (typically around 1700 cm⁻¹) is a distinct and easily monitored peak. researchgate.net As the reaction proceeds, the disappearance of this aldehyde peak and the appearance of new characteristic peaks—such as a broad O-H stretch (around 3300 cm⁻¹) for the alcohol product or a new carbonyl stretch for the carboxylic acid product (around 1720 cm⁻¹)—can be quantitatively tracked over time. This data allows for precise determination of reaction kinetics, endpoints, and the identification of any transient intermediates. chemicalbook.com

Computational and Theoretical Investigations of 3 1,1 Difluoroethyl Benzaldehyde

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-(1,1-difluoroethyl)benzaldehyde, DFT calculations are instrumental in determining its most stable three-dimensional arrangement (ground state geometry) and its total electronic energy.

Theoretical calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are used to optimize the molecular geometry. These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the orientation of the aldehyde group relative to the phenyl ring and the rotational position of the difluoroethyl group. The presence of the electronegative fluorine atoms in the difluoroethyl group significantly influences the electron distribution across the entire molecule, which can be visualized through calculated electrostatic potential maps. This influence extends to the reactivity of the aldehyde functional group.

While specific DFT studies exclusively on this compound are not prevalent in the literature, data for related monosubstituted benzaldehyde (B42025) derivatives are available and provide a basis for expected values jksus.org. The errors in DFT calculations can be decomposed into a functional error and a density-driven error, with the latter being significant in cases with a small orbital gap arxiv.org. Predicted computational data, such as collision cross sections for different adducts of the molecule, can be calculated and provide useful information for mass spectrometry analysis uni.lu.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts This table presents predicted Collision Cross Section (CCS) values calculated using CCSbase.

Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]⁺171.06160130.4
[M+Na]⁺193.04354139.6
[M-H]⁻169.04704131.9
[M+NH₄]⁺188.08814151.1
[M+K]⁺209.01748137.3
[M+H-H₂O]⁺153.05158123.8
[M+HCOO]⁻215.05252151.8
[M+CH₃COO]⁻229.06817179.4
[M+Na-2H]⁻191.02899137.5
[M]⁺170.05377128.6
[M]⁻170.05487128.6

Data sourced from PubChem uni.lu.

Conformational Analysis and Energy Minima Determination

The flexibility of this compound arises from the rotation around the single bonds connecting the aldehyde and difluoroethyl groups to the benzene (B151609) ring. Conformational analysis aims to identify the stable rotational isomers (conformers) and determine their relative energies to find the global energy minimum.

Computational studies on related molecules, such as 1,3-difluorinated alkanes, show that the presence of the difluoro motif has a profound impact on conformational preferences, which is also dependent on the polarity of the medium nih.gov. For this compound, the key dihedral angles to consider are the C-C-C-O angle of the aldehyde group and the C-C-C-F angles of the difluoroethyl group. The analysis involves rotating these bonds systematically and calculating the energy at each step to map out the potential energy surface.

The energy minima correspond to staggered conformations that minimize steric hindrance and optimize electronic interactions, such as hyperconjugation. It is expected that the planar conformation, where the aldehyde group lies in the plane of the benzene ring, is energetically favorable due to conjugation. The rotational barrier of the difluoroethyl group would also be a key parameter determined in these studies. The relative populations of different conformers at a given temperature can be estimated from their calculated energy differences using the Boltzmann distribution.

Theoretical Studies on Reaction Isomerization Paths

Isomerization reactions involve the conversion of a molecule into an isomer with a different arrangement of atoms. Theoretical studies can map out the potential energy surface for such transformations, identifying the transition states and calculating the activation energy barriers that govern the reaction rates.

For this compound, potential isomerization reactions could involve the migration of the difluoroethyl or aldehyde group to a different position on the benzene ring. However, such reactions would likely have very high energy barriers. A more plausible isomerization could be the keto-enol tautomerization if a proton source is available, or intramolecular rearrangements.

Computational methods like the Intrinsic Reaction Coordinate (IRC) are used to confirm that a calculated transition state structure indeed connects the reactant and product of an isomerization step nih.gov. The rate coefficients for these reactions can be estimated using theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory nih.gov. Studies on the isomerization of related systems, such as the benzylperoxy radical, demonstrate the complexity and the need for high-level theoretical methods to obtain accurate kinetic parameters acs.org. For some complex reactions, it is even possible that no proper transition state can be found for certain paths nih.gov.

Elucidation of Reaction Mechanisms and Rate-Determining Steps via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates, transition states, and the rate-determining step (the slowest step in a multi-step reaction) smu.eduyoutube.com. This is particularly relevant for understanding reactions involving the introduction of difluoromethyl groups (difluoromethylation).

Computational studies on difluoromethylation reactions have provided insights into the nature of the reactive species and the reaction pathways rsc.org. For instance, in the difluoromethylation of ester enolates with fluoroform, DFT calculations have shown a bimetallic SN2-type mechanism involving a [Li–F–CF₂–Li]⁺ carbenoid species rsc.org. The rate-determining step is the nucleophilic attack of the enolate on this electrophilic species.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group, computational modeling can predict the stereochemical outcome and the influence of catalysts. Photocatalytic difluoromethylation reactions have also been studied, with DFT calculations helping to understand the electronic properties of the radical intermediates and the feasibility of the proposed catalytic cycles mdpi.com. The development of new computational methods for reaction discovery is enabling the identification of novel, non-intuitive reaction mechanisms nih.gov.

Prediction of Hydrogen Bond Donor Properties of the Difluoromethyl Group

One of the most significant features of the difluoromethyl (CF₂H) group is its ability to act as a hydrogen bond donor. This property is a result of the polarization of the C-H bond by the two highly electronegative fluorine atoms, which imparts a partial positive charge on the hydrogen atom.

Numerous computational and experimental studies have confirmed the hydrogen-bonding capability of the CF₂H group nih.govresearchgate.net. It is considered a lipophilic hydrogen bond donor, making it a bioisostere for hydroxyl (OH) and thiol (SH) groups in drug design beilstein-journals.orgbeilstein-journals.org. Theoretical calculations have shown that the CF₂H group can form intramolecular hydrogen bonds, for example with a nearby carbonyl oxygen, leading to a more stable conformation bohrium.com.

The strength of the CF₂H···O hydrogen bond is weaker than that of a conventional O-H···O hydrogen bond. Quantum mechanical calculations have estimated the binding energy to be in the range of -1.0 to -5.5 kcal/mol beilstein-journals.orgbeilstein-journals.org. The hydrogen bond donating ability can be significantly enhanced by attaching the CF₂H group to electron-withdrawing systems, such as cationic aromatic rings beilstein-journals.orgbeilstein-journals.org.

Table 2: Comparison of Hydrogen Bond Donor Properties This table provides a qualitative and quantitative comparison of the hydrogen bond donor properties of the difluoromethyl group with other common functional groups.

Functional GroupHydrogen Bond Donor AbilityTypical Binding Energy (kcal/mol)Comments
Hydroxyl (-OH)Strong-3 to -10Classic strong hydrogen bond donor.
Amide (-NH)Moderate to Strong-2 to -8Important in protein structure.
Thiol (-SH)Weak-1 to -3Weaker than -OH and -NH.
Difluoromethyl (-CF₂H) Weak to Moderate -1 to -5.5 Lipophilic; considered a bioisostere of -OH and -SH. beilstein-journals.orgbeilstein-journals.org
Methyl (-CH₃)Very Weak / Negligible< -0.5Not typically considered a hydrogen bond donor.

Investigation of Solvation Effects and Transition States in Difluoromethylation Reactions

The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Computational chemistry investigates these solvation effects by using either explicit solvent models (including individual solvent molecules) or implicit continuum models (treating the solvent as a continuous medium with a specific dielectric constant).

In difluoromethylation reactions, the polarity of the solvent can influence the stability of charged intermediates and transition states. For example, computational studies on the trifluoromethylation of Pd(II) complexes, a related process, have shown that different mechanisms can be operative in polar versus nonpolar solvents nih.gov. In polar solvents, an ion-pair mechanism may be favored, while in nonpolar solvents, a pathway involving difluorocarbene generation might dominate nih.gov.

Continuum solvation models like the Polarizable Continuum Model (PCM) are often used in DFT calculations to account for the bulk electrostatic effects of the solvent ucsb.edu. These models are crucial for accurately predicting reaction barriers and the relative energies of different species in solution. By analyzing the transition state structures in different solvents, chemists can understand how the solvent interacts with the reacting molecules and rationalize experimentally observed solvent-dependent reactivity and selectivity.

Applications in Advanced Organic Synthesis As a Chemical Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The aldehyde functionality of 3-(1,1-difluoroethyl)benzaldehyde provides a reactive handle for a multitude of classic and contemporary organic transformations, positioning it as a key intermediate in the assembly of intricate molecular frameworks. Its participation in multicomponent reactions (MCRs) is particularly noteworthy, offering a streamlined approach to complexity generation. nih.govnih.goved.ac.uk MCRs, where three or more reactants combine in a single operation, are highly valued for their atom, step, and time economy. ed.ac.uk

For instance, aldehydes are fundamental components in well-established MCRs such as the Strecker synthesis of α-amino acids and the Hantzsch synthesis of dihydropyridines. nih.govgoogle.com While specific examples detailing the use of this compound in these exact reactions are not extensively documented in readily available literature, its structural similarity to other benzaldehyde (B42025) derivatives suggests its potential applicability. The electron-withdrawing nature of the 1,1-difluoroethyl group can influence the reactivity of the aldehyde, a factor that synthetic chemists can strategically exploit.

Furthermore, the aldehyde can undergo a variety of condensation reactions, such as the aldol (B89426) and Knoevenagel condensations, to form new carbon-carbon bonds. beilstein-journals.orgmnstate.edu These reactions are pivotal in elongating carbon chains and constructing the backbones of complex natural products and pharmaceutically active compounds. A classic example is the reaction of an aldehyde with a ketone to form an α,β-unsaturated ketone, a versatile intermediate for further functionalization. mnstate.edu

Utility in the Construction of Fluorine-Containing Heterocycles and Scaffolds

Heterocyclic compounds are ubiquitous in medicinal chemistry, and the incorporation of fluorine often enhances their pharmacological profiles. This compound is a valuable precursor for the synthesis of a wide array of fluorine-containing heterocycles.

The Povarov reaction, a three-component reaction between an aldehyde, an aniline, and an alkene, is a powerful method for the synthesis of tetrahydroquinolines, a privileged scaffold in drug discovery. beilstein-journals.org By employing this compound in this reaction, chemists can readily access tetrahydroquinolines bearing the 1,1-difluoroethyl moiety. Similarly, this aldehyde can participate in reactions leading to other important heterocyclic systems such as pyrimidines, oxazinanes, and imidazoles. nih.govbeilstein-journals.org

The synthesis of sultams, a class of cyclic sulfonamides with diverse biological activities, can also be envisioned starting from precursors derived from this compound. rsc.org The strategic placement of the 1,1-difluoroethyl group on the aromatic ring allows for the exploration of structure-activity relationships in novel therapeutic agents.

Strategies for Incorporating the 1,1-Difluoroethyl Moiety into Diverse Chemical Structures

The presence of the 1,1-difluoroethyl group on an aromatic aldehyde provides a pre-functionalized core that can be elaborated into a variety of more complex structures. The aldehyde group itself can be transformed into a wide range of other functionalities.

Starting FunctionalityTransformationResulting Functionality
AldehydeOxidationCarboxylic Acid
AldehydeReductionAlcohol
AldehydeReductive AminationAmine
AldehydeWittig ReactionAlkene
AldehydeGrignard/Organolithium AdditionSecondary Alcohol

This table illustrates some fundamental transformations of the aldehyde group, allowing for the incorporation of the 3-(1,1-difluoroethyl)phenyl moiety into a vast array of chemical structures.

For example, oxidation of the aldehyde to the corresponding carboxylic acid, 3-(1,1-difluoroethyl)benzoic acid, opens up access to amides and esters through standard coupling reactions. nih.gov Reduction to the alcohol provides a precursor for ethers and halides. Reductive amination offers a direct route to amines, which are key functional groups in many bioactive molecules. The Wittig reaction and related olefination methods allow for the formation of carbon-carbon double bonds, providing entry into a different class of compounds.

Design and Synthesis of Precursors for Downstream Synthetic Endeavors

The utility of this compound extends to its role in the planned synthesis of more advanced precursors. These precursors are designed to streamline the synthesis of target molecules, often in the context of drug discovery and development. drugsandalcohol.ieunvienna.orgincb.org

The aldehyde can be a starting point for the synthesis of drug precursors that are later used in the illicit manufacture of certain substances, highlighting the importance of monitoring its commercial availability. unvienna.orgincb.orgunodc.org However, in legitimate research, it serves as a valuable starting material for creating complex and novel molecular entities. For instance, it can be used to synthesize key fragments of larger molecules that are then combined in the final stages of a total synthesis.

The synthesis of difluorobenzaldehydes themselves often involves the reaction of the corresponding dichlorobenzaldehydes with a fluoride (B91410) source. google.com This highlights the industrial importance of such fluorinated building blocks. The strategic design of synthetic routes often involves considering the most efficient way to introduce the fluorine atoms, and starting with a pre-fluorinated building block like this compound can be a highly effective strategy.

Q & A

What are the recommended synthetic routes for preparing 3-(1,1-Difluoroethyl)benzaldehyde with high purity?

Level: Basic (Synthesis Methodology)
Answer:
A common approach involves the introduction of the 1,1-difluoroethyl group via nucleophilic substitution or palladium-catalyzed coupling. For example, benzaldehyde derivatives can be functionalized using fluorinated reagents like 1,1-difluoroethyl iodide in the presence of a base (e.g., K₂CO₃) under inert conditions. Purification is critical; column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can yield high-purity products. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through NMR (¹⁹F and ¹H) and GC-MS is advised .

How does the difluoroethyl group influence the electronic properties of benzaldehyde derivatives, and how can these effects be measured experimentally?

Level: Advanced (Electronic Effects Analysis)
Answer:
The 1,1-difluoroethyl group exerts strong electron-withdrawing inductive effects due to the electronegativity of fluorine, which polarizes the aromatic ring and alters the aldehyde's reactivity. This can be quantified using Hammett substituent constants (σ values) or experimentally via cyclic voltammetry to measure redox potentials. Comparative NMR studies (¹³C chemical shifts) between fluorinated and non-fluorinated analogs also reveal deshielding effects on adjacent carbons. Computational tools like DFT calculations can further map electron density distribution .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Level: Basic (Characterization)
Answer:

  • ¹H NMR: A singlet at ~10 ppm for the aldehyde proton and splitting patterns for aromatic protons adjacent to the difluoroethyl group.
  • ¹⁹F NMR: Two distinct peaks corresponding to the two fluorine atoms in the 1,1-difluoroethyl group (typical δ range: -90 to -120 ppm).
  • IR Spectroscopy: A strong carbonyl stretch (~1700 cm⁻¹) and C-F stretches (~1100-1250 cm⁻¹).
  • GC-MS: Molecular ion peak matching the molecular weight (250.22 g/mol) and fragmentation patterns consistent with the difluoroethyl moiety .

In cross-coupling reactions, how does the difluoroethyl substituent affect the reactivity of benzaldehyde derivatives compared to non-fluorinated analogs?

Level: Advanced (Reactivity Studies)
Answer:
The electron-withdrawing nature of the difluoroethyl group reduces electron density on the aromatic ring, making electrophilic substitution reactions (e.g., nitration, halogenation) slower but improving stability in nucleophilic environments. In Suzuki-Miyaura couplings, the fluorine atoms can sterically hinder transmetallation steps, requiring optimized ligands (e.g., SPhos) and elevated temperatures. Comparative kinetic studies using HPLC to track reaction rates between fluorinated and non-fluorinated substrates are recommended .

What are the challenges in achieving regioselective functionalization of this compound, and what strategies can mitigate these issues?

Level: Advanced (Regioselectivity Optimization)
Answer:
The steric bulk and electronic effects of the difluoroethyl group often lead to para-dominant substitution in electrophilic reactions. To enhance ortho selectivity, directing groups (e.g., –B(OH)₂ in Suzuki couplings) or meta-directing catalysts (e.g., Pd/ligand systems) can be employed. Computational modeling (e.g., docking studies) helps predict regiochemical outcomes by analyzing transition-state geometries .

How can computational chemistry tools predict the binding affinity of this compound derivatives in drug discovery applications?

Level: Advanced (Computational Applications)
Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations can assess interactions between fluorinated derivatives and target proteins (e.g., enzymes or receptors). Key parameters include binding energy calculations, hydrogen-bonding patterns, and hydrophobic interactions with fluorine atoms. QSAR models incorporating fluorine-specific descriptors (e.g., σₚₐᵣₐ values) improve predictive accuracy for bioavailability and metabolic stability .

What are the stability considerations for storing this compound, and how should researchers prevent decomposition under various conditions?

Level: Basic (Stability and Storage)
Answer:
The compound is sensitive to light and moisture. Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials. Decomposition products (e.g., oxidized aldehydes) can be monitored via periodic NMR or HPLC analysis. Avoid prolonged exposure to bases or nucleophiles, which may lead to aldol condensation or nucleophilic attack on the aldehyde group .

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